molecular formula C13H15F2N3O4S B4358604 N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1005631-77-5

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4358604
CAS No.: 1005631-77-5
M. Wt: 347.34 g/mol
InChI Key: ZGFNGHCPFNKLJY-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound recognized for its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound belongs to the class of sulfonamides, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The starting material often includes 4-(difluoromethoxy)-3-methoxybenzene, which undergoes functional group transformations to introduce the pyrazole and sulfonamide moieties. Key steps may involve:

  • Halogenation of the aromatic ring.

  • Nucleophilic substitution to introduce the pyrazole group.

  • Sulfonylation to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis process might be scaled up using batch or continuous flow methods. Critical aspects include optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst selection to ensure high yield and purity. Industrial methods also focus on cost-efficiency, waste minimization, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones under specific conditions.

  • Reduction: Reduction reactions might convert the sulfonamide to amines or the difluoromethoxy group to simpler alkoxy groups.

  • Substitution: It can participate in electrophilic or nucleophilic substitution reactions, particularly involving the aromatic ring or the pyrazole nucleus.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen gas can be used.

  • Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

Depending on the reactions and conditions, products can include various oxidized, reduced, or substituted derivatives

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has found significant interest in several research fields:

  • Chemistry: : As a versatile intermediate for synthesizing more complex molecules.

  • Biology: : Potential use as a biochemical probe to study enzyme activities or signaling pathways.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.

  • Industry: : Applications in developing materials with specific functional properties, such as polymers or coatings.

Mechanism of Action

The compound's mechanism of action often involves interaction with biological targets at the molecular level:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids could be primary interaction sites.

  • Pathways: : Might modulate signaling pathways, enzyme activities, or gene expression, leading to varied biological effects.

Comparison with Similar Compounds

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide stands out compared to other sulfonamides due to its unique difluoromethoxy and pyrazole groups. Similar compounds include:

  • N-[4-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: : Lacks the difluoromethoxy group, potentially affecting its chemical reactivity and biological activity.

  • N-[4-(difluoromethoxy)-phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide: : Similar but may differ in properties due to the absence of the methoxy group on the aromatic ring.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFNGHCPFNKLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138332
Record name N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005631-77-5
Record name N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005631-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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